
1-(3-bromo-5-tert-butylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-(3-bromo-5-tert-butylphenyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-4-tert-butylphenyl)ethan-1-one: Similar structure but with the bromine atom at the 4-position.
1-(3-Bromo-5-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a tert-butyl group.
2-Bromo-1-(4-tert-butylphenyl)ethanone: Similar structure but with the bromine atom at the 2-position.
Uniqueness: The unique combination of the bromine atom and the tert-butyl group at specific positions on the phenyl ring gives this compound distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(3-bromo-5-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-7H,1-4H3 |
Clé InChI |
BKTOATSFVWLHEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)Br)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-indolyl)ethyl]-N-methyl-1,3-diaminopropane](/img/structure/B8397966.png)
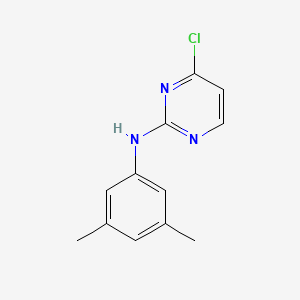
![O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine](/img/structure/B8397970.png)
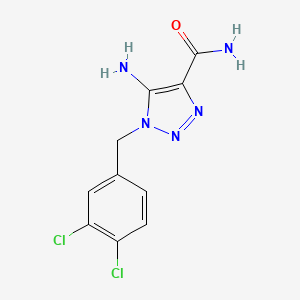
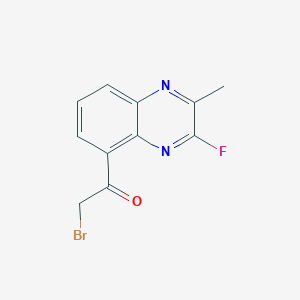
![tert-Butyl-(2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8398007.png)
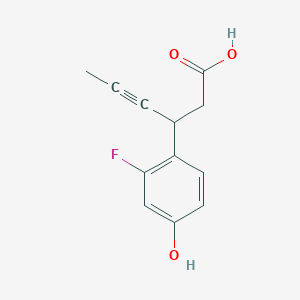

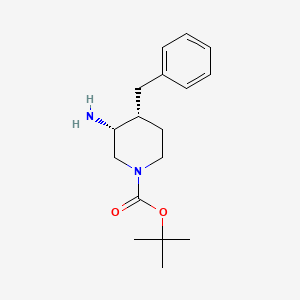
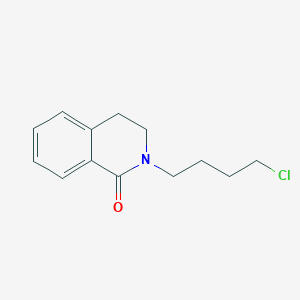
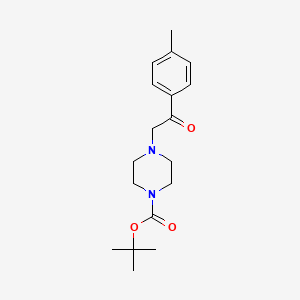
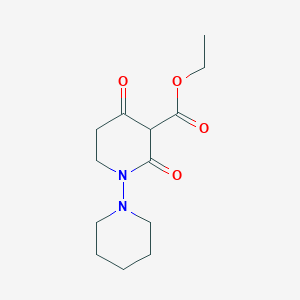
![Ethyl N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)glycinate](/img/structure/B8398048.png)
